3-Fluoro-5-(naphthalen-2-yl)benzoic acid
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Overview
Description
3-Fluoro-5-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a benzoic acid core substituted with a fluorine atom at the 3-position and a naphthalen-2-yl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(naphthalen-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to alcohol derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylate salts.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-Fluoro-5-(naphthalen-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of organic electronic materials due to its aromatic structure and electronic properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a naphthalen-2-yl group.
4-Fluoro-3-(naphthalen-2-yl)benzoic acid: Similar but with the fluorine atom at the 4-position.
Uniqueness
3-Fluoro-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a naphthalen-2-yl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-5-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDDRCHTGRNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690421 |
Source
|
Record name | 3-Fluoro-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-17-8 |
Source
|
Record name | 3-Fluoro-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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